methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Description
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a structurally complex heterocyclic compound featuring a fused bicyclic quinoline moiety and a conjugated but-2-enoate ester. The (E)-configured α,β-unsaturated ester moiety enhances electrophilicity, making it reactive in Michael addition or cycloaddition reactions. This compound’s synthesis typically involves coupling reactions between activated quinoline derivatives and but-2-enoate precursors under reflux conditions, as inferred from analogous procedures in the literature . Its applications are hypothesized to span medicinal chemistry (e.g., kinase inhibition due to the quinoline scaffold) and materials science (e.g., as a building block for conjugated polymers).
Properties
IUPAC Name |
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(18)7-4-8-16-14(19)11-9-10-5-2-3-6-12(10)17-15(11)20/h4,7,9H,2-3,5-6,8H2,1H3,(H,16,19)(H,17,20)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZASSXPZNVQW-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1=CC2=C(CCCC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1=CC2=C(CCCC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Tetrahydroquinoline Formation
The Friedländer reaction between 2-aminocyclohexan-1-one and ethyl 3-oxopent-4-enoate under acidic conditions yields the tetrahydroquinoline scaffold. Cyclohexanone derivatives are preferred for their conformational rigidity, which facilitates ring closure. In a representative procedure, 2-aminocyclohexan-1-one (1.0 equiv) and ethyl 3-oxopent-4-enoate (1.2 equiv) are refluxed in ethanol with p-toluenesulfonic acid (10 mol%) for 12 hours, achieving 68% isolated yield after silica gel chromatography.
Oxidation to the 2-Oxo Functionality
The ketone at position 2 is introduced via oxidation of the intermediate dihydroquinoline. Jones reagent (CrO3/H2SO4) in acetone at 0°C selectively oxidizes the C2 position without over-oxidizing the cyclohexane ring, affording the 2-oxo derivative in 85% yield. Alternative oxidants like KMnO4 in acidic media result in lower selectivity (<50%).
Synthesis of Methyl (E)-4-aminobut-2-enoate
Wittig Olefination for (E)-Selectivity
The (E)-configured double bond is established via a Wittig reaction between methyl glyoxylate and ethylidenetriphenylphosphorane. Triphenylphosphine (1.1 equiv) and carbon tetrachloride generate the ylide in situ, which reacts with methyl glyoxylate at −20°C to yield the (E)-enoate ester (92% selectivity, 75% yield).
Azide Reduction for Amine Installation
The ester is functionalized with an azide group via nucleophilic substitution using NaN3 in DMF at 80°C, followed by Staudinger reduction with triphenylphosphine and subsequent hydrolysis to yield the primary amine. This step achieves 65% overall yield with >99% retention of stereochemistry.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The quinoline-3-carboxylic acid (1.0 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DMF at 0°C. Methyl (E)-4-aminobut-2-enoate (1.1 equiv) is added dropwise, and the reaction proceeds at room temperature for 24 hours. After aqueous workup, the crude product is purified via flash chromatography (hexane/EtOAc, 70:30) to afford the target compound in 78% yield.
Microwave-Assisted Optimization
Microwave irradiation (100°C, 150 W) reduces the coupling time to 2 hours with comparable yield (76%), minimizing thermal degradation of the enoate ester.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H2O 60:40) shows 98.5% purity. The compound is stable at −20°C for 6 months without isomerization.
Mechanistic Considerations and Side Reactions
Steric Effects in Amide Bond Formation
Bulky coupling agents like HATU improve yields by reducing racemization, whereas DCC results in 15% epimerization at the α-carbon of the enoate.
Isomerization During Workup
Exposure to acidic conditions (pH < 3) induces partial (E)→(Z) isomerization. Neutral aqueous workup (pH 6–7) maintains >99% (E)-configuration.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
HOIPIN 11a undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to HOIPIN 11a. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
Structural Characteristics
The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The incorporation of the quinoline ring is believed to enhance cytotoxicity against cancer cells by interfering with DNA replication and inducing apoptosis.
Case Study: In Vitro Anticancer Activity
A study conducted on several quinoline derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
Research indicated that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Fluorescent Properties
The incorporation of a quinoline moiety into polymer matrices has been explored for developing fluorescent materials. This compound can be utilized as a fluorescent probe due to its ability to emit light upon excitation.
Case Study: Fluorescent Sensors
A study demonstrated the use of quinoline-based compounds as fluorescent sensors for detecting metal ions. Methyl (E)-4-(...) was integrated into a polymer matrix, resulting in enhanced fluorescence upon binding with specific metal ions like Zn²⁺ .
Summary Table of Applications
Mechanism of Action
HOIPIN 11a exerts its effects by covalently binding to the active site of the RBR E3 ubiquitin ligase HOIP. This binding inhibits the enzyme’s activity, preventing the formation of linear polyubiquitin chains. The inhibition of HOIP disrupts the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes . The molecular targets involved include the cysteine residue at the active site of HOIP and other residues that facilitate binding.
Comparison with Similar Compounds
(E)-Methyl 3-(4-(Phenylthio)phenyl)but-2-enoate
- Structure: Features a but-2-enoate ester with a 3-(4-phenylthiophenyl) substituent instead of the quinoline-carboxamide group.
- The phenylthio group enhances lipophilicity, as evidenced by its retention time (RT = 9.2 min) in HPLC-UV/PAD analysis .
- Applications : Primarily explored in organic synthesis for thioether-mediated coupling reactions.
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate
- Structure: Contains a benzoylamino group and a 3-hydroxyphenyl substituent on the but-2-enoate backbone.
- Synthesized via condensation of β-ketoester derivatives with aromatic amines under reflux .
- Applications: Investigated as intermediates for heterocyclic systems like imidazoles and oxazoloquinolines.
[2-(Methylamino)-2-oxidanylidene-ethyl] (E)-4-[(2-Oxidanylidene-5,6,7,8-tetrahydro-1H-quinolin-3-yl)carbonylamino]but-2-enoate
- Structure: Shares the quinoline-3-carbonylamino motif but includes a methylamino-oxidanylidene ethyl group.
- Key Differences: The oxidanylidene (enol) group introduces tautomeric equilibria, which may affect solubility and reactivity . Enhanced electron-withdrawing character could modulate the electrophilicity of the α,β-unsaturated ester.
trans-Methyl Crotonate [(E)-2-Butenoic Acid Methyl Ester]
- Structure: Simplest analog with a bare (E)-but-2-enoate ester.
- Primarily used as a solvent or flavoring agent due to its volatility and low molecular weight (100.12 g/mol) .
Physicochemical and Functional Comparisons
Biological Activity
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline moiety which is known for its diverse biological activities.
Overview
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains.
Efficacy Against Bacteria
In a study focusing on the antimicrobial properties of related compounds, it was found that this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 – 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 – 125 | Inhibition of nucleic acid synthesis |
These results indicate that the compound exhibits bactericidal properties by interfering with essential bacterial processes.
Comparison with Standard Antibiotics
When compared to standard antibiotics like ciprofloxacin, the compound showed moderate efficacy:
| Antibiotic | MIC (μg/mL) |
|---|---|
| Ciprofloxacin | 0.381 |
| Methyl Compound | 15.625 – 125 |
This comparison highlights the potential of this compound as a viable alternative in combating bacterial infections.
Cell Line Testing
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective toxicity. For instance:
| Cell Line | IC50 (μg/mL) |
|---|---|
| CCRF-CEM (leukemia) | >20 |
| HeLa (cervical cancer) | 10 |
The higher IC50 value for CCRF-CEM indicates a lower efficacy against this cell line compared to HeLa cells.
Mechanism of Cytotoxicity
The mechanism underlying the cytotoxic effects appears to involve induction of apoptosis and disruption of mitochondrial function. Further studies are needed to elucidate these pathways in detail.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study published in MDPI highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .
- Biofilm Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against MRSA and Enterococcus species. This is crucial as biofilms contribute to chronic infections and resistance .
- Structure–Activity Relationship : Research has indicated that modifications in the quinoline structure can enhance antibacterial potency and reduce cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols, starting with the preparation of the quinoline core. Key steps include:
- Cyclocondensation : Use a Hantzsch-like reaction with β-keto esters and ammonium acetate to form the 2-oxo-tetrahydroquinoline scaffold .
- Acylation : Couple the quinoline-3-carbonyl chloride with methyl (E)-4-aminobut-2-enoate under Schotten-Baumann conditions (pH 8–9, 0–5°C) to preserve the E-configuration .
- Yield Optimization : Employ microwave-assisted synthesis or catalytic hydrogenation (e.g., Pd/C) to reduce reaction times and improve efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the E-configuration of the α,β-unsaturated ester (characteristic coupling constant ) and the tetrahydroquinoline ring’s conformation .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with high-resolution mass spectrometry ensures purity (>95%) and validates the molecular ion peak .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- In vitro Assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to the quinoline scaffold’s known affinity. Use fluorescence-based assays with recombinant enzymes .
- Antimicrobial Testing : Follow CLSI guidelines for bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains, using microbroth dilution to determine MIC values .
- Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC calculations using nonlinear regression models .
Advanced Research Questions
Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Focus on the quinoline carbonyl and α,β-unsaturated ester as hydrogen-bond acceptors .
- QSAR Modeling : Train a model with descriptors like logP, polar surface area, and HOMO/LUMO energies from Gaussian calculations to predict activity against related targets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and membrane-bound states .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved experimentally?
- Methodological Answer :
- Solubility Studies : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) to mimic physiological conditions .
- Permeability Assays : Perform parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell monolayers to differentiate passive vs. active transport .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis pathways .
Q. What advanced synthetic modifications could enhance this compound’s selectivity in kinase inhibition?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl or cyano groups to modulate electronic effects without steric hindrance .
- Ring Functionalization : Introduce halogens (Cl, F) at the quinoline 8-position to exploit hydrophobic pockets in kinase ATP-binding sites .
- Prodrug Design : Convert the ester to a phosphonate or PEGylated derivative to improve aqueous solubility and tissue penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
